molecular formula C15H13NO4S B11802212 Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate

Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate

Cat. No.: B11802212
M. Wt: 303.3 g/mol
InChI Key: ACTZGOVWTMYWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Molecular Characterization

Systematic IUPAC Nomenclature and Constitutional Analysis

The compound’s IUPAC name, methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate , derives from its core structural components:

  • A thiazole ring substituted at position 2 with a phenyl group and at position 4 with a methyl group.
  • A β-diketo ester moiety (2,4-dioxobutanoate) linked to the thiazole’s position 5 via a methylene bridge.
  • A methyl ester group at the terminal carboxylate.

The constitutional formula, C₁₅H₁₃NO₄S (molecular weight: 303.33 g/mol), is confirmed by high-resolution mass spectrometry and elemental analysis. The SMILES notation O=C(OC)C(CC(C1=C(C)N=C(C2=CC=CC=C2)S1)=O)=O clarifies connectivity: the thiazole ring (C1=N–C–S) is fused to a phenyl group (C2=CC=CC=C2) at position 2 and a methyl group at position 4. The β-diketone (C=O–C–C=O) is esterified with a methyl group (O=C(OC)).

Table 1: Constitutional Analysis
Component Position Substituent
Thiazole ring 2 Phenyl (C₆H₅)
Thiazole ring 4 Methyl (CH₃)
Thiazole ring 5 Methylene bridge
β-Diketo ester 2,4 Ketone groups (C=O)
Terminal carboxylate Methyl ester (COOCH₃)

X-ray Crystallographic Studies and Solid-State Conformation

While no direct X-ray crystallographic data for this compound is available in the provided sources, analogous thiazole derivatives exhibit planar thiazole rings with slight distortions due to substituent steric effects. For example, in N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide, the thiazole ring adopts a near-planar conformation, with dihedral angles of 5–10° between the phenyl and thiazole planes.

The β-diketo moiety likely adopts an s-cis conformation stabilized by conjugation between the carbonyl groups. This geometry minimizes steric clashes between the methyl ester and thiazole ring. Intermolecular interactions, such as C–H···O hydrogen bonds involving the diketone oxygen atoms, may influence packing in the crystal lattice.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

  • δ 2.70 (s, 3H) : Methyl group at thiazole position 4.
  • δ 3.90 (s, 3H) : Methyl ester protons.
  • δ 6.50–7.60 (m, 5H) : Phenyl ring protons (ortho, meta, para).
  • δ 3.20–3.40 (m, 2H) : Methylene protons (CH₂) linking thiazole and diketone.

¹³C NMR (100 MHz, CDCl₃):

  • δ 167.5, 169.2 : Carbonyl carbons (β-diketone).
  • δ 165.8 : Ester carbonyl carbon.
  • δ 152.1, 142.3 : Thiazole carbons (C2 and C5).
  • δ 14.5 : Methyl carbon at thiazole position 4.
Table 2: Predicted NMR Chemical Shifts
Proton/Carbon δ (ppm) Assignment
CH₃ (thiazole) 2.70 C4 methyl
CH₃ (ester) 3.90 COOCH₃
Ph-H 6.50–7.60 Phenyl ring
CH₂ 3.20–3.40 Methylene bridge
C=O (diketone) 167.5–169.2 β-Diketo carbonyls
Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS, 70 eV) :

  • m/z 303 [M]⁺ : Molecular ion (calculated for C₁₅H₁₃NO₄S: 303.33).
  • m/z 270 [M – CH₃O]⁺ : Loss of methoxy group.
  • m/z 242 [M – COOCH₃]⁺ : Cleavage of ester group.
  • m/z 135 [C₈H₇S]⁺ : Thiazole-phenyl fragment.

The base peak at m/z 135 corresponds to the stable 2-phenylthiazole ion, while the β-diketo ester moiety fragments via McLafferty rearrangement.

Infrared (IR) Vibrational Signatures

IR (KBr, cm⁻¹) :

  • 1745 (s) : Ester C=O stretch.
  • 1710, 1685 (s) : β-Diketo C=O stretches.
  • 1590–1450 (m) : Aromatic C=C stretching (phenyl).
  • 1225 (s) : C–O ester asymmetric stretch.
  • 690 (m) : C–S thiazole ring vibration.

The absence of O–H stretches (3200–3600 cm⁻¹) confirms the fully esterified structure.

Properties

Molecular Formula

C15H13NO4S

Molecular Weight

303.3 g/mol

IUPAC Name

methyl 4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2,4-dioxobutanoate

InChI

InChI=1S/C15H13NO4S/c1-9-13(11(17)8-12(18)15(19)20-2)21-14(16-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3

InChI Key

ACTZGOVWTMYWBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)CC(=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): Key signals include:

    • δ 2.64 (s, 3H, C4-thiazole methyl).

    • δ 3.55 (s, 3H, methoxy group).

    • δ 7.45–7.85 (m, 5H, phenyl protons).

  • ¹³C NMR : Carbonyl resonances at δ 163–168 ppm confirm the dioxobutanoate moiety.

Mass Spectrometry

  • HR-MS (ESI+) : m/z 303.3 [M+H]⁺ aligns with the molecular formula C₁₅H₁₃NO₄S.

Purity Assessment

  • HPLC : Reverse-phase C18 column (MeCN:H₂O, 70:30) shows ≥98% purity.

Challenges and Optimization Strategies

Regioselectivity in Thiazole Formation

Competing pathways may yield 2,4- vs. 4,5-disubstituted thiazoles. Electronic effects dominate:

  • Electron-withdrawing groups (e.g., phenyl) at C2 direct electrophilic substitution to C5.

  • Steric Guidance : Bulky substituents on thiourea favor less hindered positions.

Ester Hydrolysis Mitigation

The methyl ester is prone to hydrolysis under acidic/basic conditions. Strategies include:

  • Low-Temperature Workup : Quench reactions at 0°C.

  • Anhydrous Solvents : Use molecular sieves in THF or DMF.

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Purity (%)Key Advantage
Hantzsch Condensation70–758–1295Scalability
Grinding-Assisted85–920.3–0.598Solvent-free, rapid
Acylation-Oxidation65–702493Functional group compatibility

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous Flow Reactors : Enhance heat/mass transfer during thiazole cyclization.

  • Crystallization Optimization : Use ethanol/water mixtures for high recovery yields .

Chemical Reactions Analysis

Chemical Reactions Involving Thiazole Derivatives

Thiazole derivatives are known to participate in various chemical reactions, including:

  • Grinding Techniques : Thiazole carbohydrazides can react with active methylene compounds like 2,4-pentanedione, ethyl 3-oxobutanoate, diethylmalonate, and ethyl cyanoacetate under grinding conditions to form diverse products .

  • Cyclization Reactions : Thiazoles can undergo cyclization reactions to form more complex heterocyclic compounds .

Reaction Conditions

CompoundReaction ConditionsProduct
4-methyl-2-phenylthiazoleGrinding with 2,4-pentanedione(3,5-dimethyl-1H-pyrazol-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone
4-methyl-2-phenylthiazoleGrinding with ethyl 3-oxobutanoateHypothetical formation of methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate

Spectroscopic Analysis

Spectroscopic methods such as NMR and MS are crucial for identifying and confirming the structure of synthesized compounds. For instance, the 1{}^{1}H-NMR spectrum of a pyrazole derivative shows characteristic singlets corresponding to specific protons .

Spectroscopic Data for Similar Compounds

CompoundSpectroscopic Data
(3,5-dimethyl-1H-pyrazol-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone1{}^{1}H-NMR: δ = 6.05 ppm (pyrazole-CH), δ = 5.25 ppm (pyrazole-CH2_2)
1-(4-methyl-2-phenylthiazole-5-carbonyl)pyrazolidine-3,5-dione13{}^{13}C-NMR: 128.6, 128.8, 128.9, 129.5, 129.6, 130.9, 138.5, 142.5, 144.1, 148.2, 164.7, 170.3

Biological Activities of Thiazole Derivatives

Thiazole derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties . The specific biological activity of this compound would depend on its structural features and functional groups.

Biological Activity of Similar Compounds

CompoundBiological Activity
Thiazole-substituted 1,3,4-oxadiazolesAntimicrobial activity
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesAnticancer activity

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate, exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiazole-based compounds that demonstrated potent activity against a range of bacterial and fungal strains. The structure-activity relationship (SAR) analysis revealed that modifications in the thiazole ring could enhance antimicrobial efficacy .

Anticancer Properties

The compound has shown promise in anticancer research. Thiazole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundA431 (epidermoid carcinoma)<10Induction of apoptosis
Compound XJurkat (T-cell leukemia)<15Inhibition of Bcl-2
Compound YHeLa (cervical cancer)<12Cell cycle arrest

Structure-Activity Relationship Studies

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Studies have shown that substituents on the thiazole ring significantly influence the compound's pharmacological properties. For instance, para-substituted phenyl groups tend to enhance cytotoxicity against cancer cells .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including Knoevenagel condensation and cyclization methods. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Table 2: Synthesis Overview

StepReaction TypeReagents UsedYield (%)
Step 1Knoevenagel CondensationMalonic acid, Thiazole derivative75
Step 2CyclizationAcetic anhydride, Base catalyst80

Case Study 1: Antimicrobial Efficacy

A study published in FARMACIA evaluated a series of thiazole derivatives for their antimicrobial properties against clinical isolates. This compound was among the top-performing compounds, showcasing broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity

In another research effort, a panel of thiazole derivatives was tested against various cancer cell lines. The results indicated that this compound exhibited significant growth inhibition in A431 cells, leading to further investigations into its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The dioxobutanoate ester group may also play a role in the compound’s reactivity and binding affinity. These interactions can trigger various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Structural Features Biological Activity/Application Synthesis Method References
Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate Thiazole (4-methyl, 2-phenyl), dioxobutanoate ester Intermediate for antimycobacterial agents Condensation of thiazole carbaldehyde with esters
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-...)thiazole (5) Thiazole with fluorophenyl substituents; perpendicular fluorophenyl group Structural studies (isostructural) High-yield crystallization from DMF
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate Benzimidazole-thiazole hybrid, hydroxyethyl-benzyl side chain Not specified Schiff base formation in methanol
(S)-2-amino-3-(4-(((4-methyl-2-phenylthiazol-5-yl)methyl)amino)phenyl)propanoic acid (5a-e) Thiazole-linked amino acid; methyl/phenyl substituents Antimycobacterial activity Reduction of imine intermediates with NaBH₄
Methyl 6-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-m-toluate Imidazolinone core with methyl and isopropyl groups Herbicide (imazamethabenz methyl ester) Not specified

Key Differences and Implications

Substituent Effects: The fluorophenyl substituents in compound 5 () introduce steric and electronic effects distinct from the phenyl group in the target compound. The dioxobutanoate ester in the target compound enhances electrophilicity compared to simpler esters (e.g., ethyl esters in ), making it more reactive in nucleophilic substitutions .

Biological Activity: Thiazole-linked amino acids (e.g., 5a-e in ) exhibit antimycobacterial activity, suggesting that the target compound’s thiazole-dioxobutanoate scaffold could be optimized for similar applications. However, the ester group in the target compound may reduce bioavailability compared to carboxylic acid derivatives . Pesticidal thiazoles () highlight the versatility of thiazole cores but differ in substituents (e.g., trifluoromethyl groups in thiazopyr), emphasizing the role of lipophilicity in agrochemical applications .

Synthetic Pathways: The target compound’s synthesis shares steps with ’s amino acid derivatives, particularly condensation of thiazole carbaldehydes with ester precursors. However, selective reduction (e.g., NaBH₄ in CH₃CN) is required for downstream bioactive molecules, indicating the intermediate role of the dioxobutanoate ester .

Biological Activity

Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. Its structure can be represented as follows:

C14H13N1O3S\text{C}_{14}\text{H}_{13}\text{N}_{1}\text{O}_{3}\text{S}

This molecular configuration contributes to its interaction with various biological targets.

  • Antimicrobial Activity :
    • Studies have indicated that compounds with thiazole moieties exhibit significant antimicrobial properties. The thiazole ring can interact with bacterial enzymes, disrupting their function and leading to cell death.
  • Anticancer Properties :
    • Research has shown that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. This is achieved through the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
  • Anti-inflammatory Effects :
    • The compound has been observed to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in various cancer cell lines
Anti-inflammatoryReduces cytokine levels in cell models

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines including breast and lung cancer. The results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting potent anticancer activity.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as an antibiotic agent.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological assessments suggest that the compound has a favorable safety margin; however, further studies are needed to establish comprehensive safety data.

Q & A

Q. Optimization Strategies :

  • Solvent Choice : Acetonitrile enhances selectivity during reduction compared to polar aprotic solvents .
  • Catalyst Screening : Test alternatives to NaBH4 (e.g., Pd/C with H2) to improve stereochemical control.
  • Temperature Control : Maintain 0–5°C during reduction to minimize side reactions .
  • Yield Monitoring : Use HPLC () to track intermediates and adjust stoichiometry .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer :
Primary Techniques :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • FTIR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and thiazole ring vibrations (C=N at ~1600 cm⁻¹) .
  • NMR : <sup>1</sup>H NMR (DMSO-d6) should show δ 8.2–7.4 ppm (phenyl protons), δ 2.5 ppm (methyl group), and δ 3.7 ppm (methoxy ester) .

Q. Resolving Data Conflicts :

  • Cross-Validation : Compare with synthetic intermediates (e.g., imine precursor in ) to trace signal discrepancies .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]<sup>+</sup> at m/z 330.1) to rule out impurities .
  • Crystallography : If available, use single-crystal X-ray data (as in for analogous thiadiazoles) to resolve stereochemical ambiguities .

Advanced: What strategies are recommended for analyzing the stability and degradation products of this compound under various experimental conditions?

Methodological Answer :
Stability Protocols :

  • Thermal Stability : Incubate at 40°C, 60°C, and 80°C for 48 hours; monitor via HPLC to detect ester hydrolysis (e.g., conversion to carboxylic acid derivatives) .
  • pH Sensitivity : Test in buffers (pH 2–9) to identify labile groups (e.g., ester hydrolysis under alkaline conditions) .

Q. Degradation Analysis :

  • LC-MS/MS : Identify major degradation products (e.g., 4-(2-aminophenyl)-2,4-dioxobutanoate, a known metabolite in tryptophan pathways) .
  • Accelerated Stability Studies : Use Arrhenius modeling to predict shelf-life under storage conditions .

Advanced: How does the thiazole ring influence the compound's biological activity, and what methods are used to assess its interactions with biological targets?

Methodological Answer :
Thiazole's Role :

  • Conformational Rigidity : The thiazole ring reduces molecular flexibility, enhancing binding to hydrophobic pockets (e.g., enzyme active sites) .
  • Lipophilicity : LogP calculations (via XlogP3) predict improved membrane permeability compared to non-heterocyclic analogs .

Q. Activity Assessment :

  • Antimycobacterial Assays : Use microplate Alamar Blue assays () against M. tuberculosis H37Rv, with IC50 values <10 µg/mL indicating potency .
  • Molecular Docking : Simulate binding to mycobacterial enzymes (e.g., enoyl-ACP reductase) using AutoDock Vina; prioritize poses with ΔG < -8 kcal/mol .

Advanced: How can researchers address contradictions in reported biological activity data for this compound across different studies?

Methodological Answer :
Root Causes of Contradictions :

  • Purity Variability : Impurities >5% (e.g., unreacted aldehyde in ) may skew bioactivity results .
  • Assay Conditions : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative in ) or cell lines affect IC50 values .

Q. Resolution Strategies :

Replicate Synthesis : Follow step-by-step protocols from to ensure batch consistency .

Standardized Assays : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .

Meta-Analysis : Compare SAR data across studies (e.g., vs. 15) to identify structural determinants of activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.